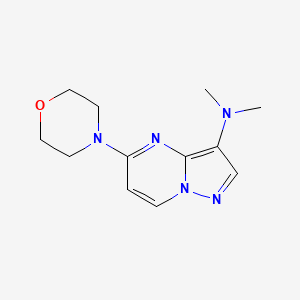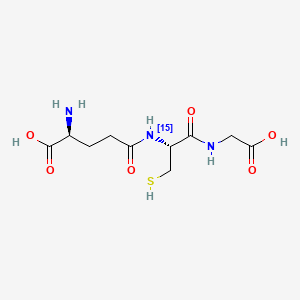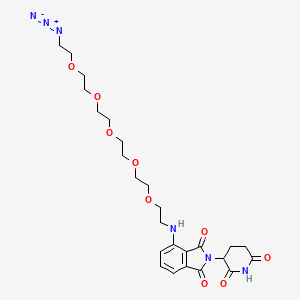
Pomalidomide-peg5-C2-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-peg5-C2-azide is a compound that incorporates the pomalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker with an azide group. This compound is primarily used in proteolysis-targeting chimeras (PROTAC) technology, which is a method for targeted protein degradation. The azide group enables click chemistry with alkyne, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-peg5-C2-azide involves several steps:
Formation of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent.
PEGylation: The pomalidomide is then linked to a PEG chain through a series of reactions involving the activation of the carboxyl group and subsequent coupling with the PEG chain.
Azide Introduction: The terminal hydroxyl group of the PEG chain is converted to an azide group using azidation reagents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control to ensure the purity and consistency of the final product .
Types of Reactions:
Click Chemistry: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.
SPAAC: This reaction does not require a catalyst and can proceed under mild conditions.
Major Products:
Applications De Recherche Scientifique
Pomalidomide-peg5-C2-azide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of PROTACs for targeted protein degradation.
Biology: The compound is employed in studying protein-protein interactions and cellular pathways by selectively degrading target proteins.
Medicine: this compound is used in drug discovery and development, particularly in the design of novel therapeutics for cancer and other diseases.
Industry: The compound is utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
Pomalidomide-peg5-C2-azide exerts its effects through the following mechanisms:
Comparaison Avec Des Composés Similaires
Pomalidomide-PEG2-C2-azide: This compound has a shorter PEG linker and is used for similar applications.
Pomalidomide-PEG3-azide: This variant has a different PEG linker length and is also used in PROTAC technology.
Pomalidomide-C6-PEG1-C3-PEG1-butyl azide: This compound has a more complex linker structure and is used for specific protein degradation applications.
Uniqueness: Pomalidomide-peg5-C2-azide is unique due to its specific PEG linker length and the presence of an azide group, which allows for versatile click chemistry applications. This makes it highly suitable for the synthesis of diverse PROTACs and other functional molecules .
Propriétés
Formule moléculaire |
C25H34N6O9 |
|---|---|
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
4-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H34N6O9/c26-30-28-7-9-37-11-13-39-15-17-40-16-14-38-12-10-36-8-6-27-19-3-1-2-18-22(19)25(35)31(24(18)34)20-4-5-21(32)29-23(20)33/h1-3,20,27H,4-17H2,(H,29,32,33) |
Clé InChI |
GQNYHWLPMGECRM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)
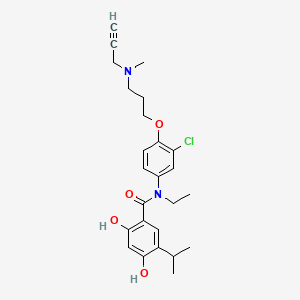
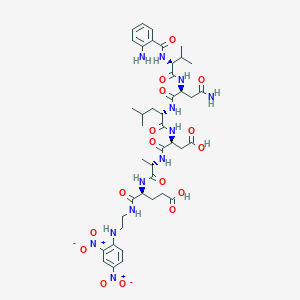

![[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12387444.png)
![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12387458.png)

![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)
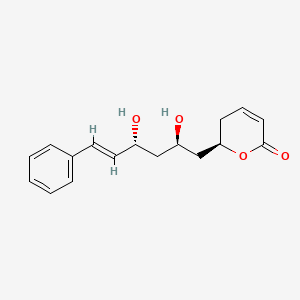
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387478.png)
